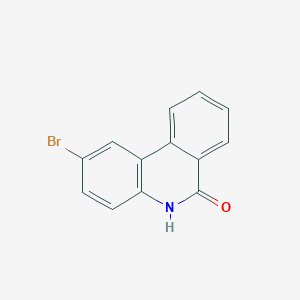
6(5H)-Phenanthridinone, 2-bromo-
Vue d'ensemble
Description
6(5H)-Phenanthridinone, 2-bromo- is a halogenated derivative of phenanthridinone, a compound that has been the subject of various synthetic and structural studies due to its potential applications in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position of the phenanthridinone core structure is a key feature that influences its reactivity and physical properties .
Synthesis Analysis
The synthesis of 2-bromo-6(5H)-phenanthridinone involves halogenation of 6(5H)-phenanthridinone using N-bromosuccinimide (NBS) in dimethylformamide (DMF), which yields the corresponding 2-halophenanthridinones. This method is found to be very convenient for the preparation of halogenated phenanthridinones. Further halogenation can lead to the formation of 2,4-dihalo derivatives. Additionally, 1,3,8-trihalo-6(5H)-phenanthridinones can be prepared from 1-nitro derivatives obtained by a Schmidt rearrangement of dihalo-nitro-oxofluorenes .
Molecular Structure Analysis
The molecular structure of brominated phenanthridinones has been elucidated using various spectroscopic techniques. For instance, the structure of 2-bromo-1,4,8-trinitro-6(5H)-phenanthridinone and 10-bromo-2,4,8-trinitro-6(5H)-phenanthridinone has been confirmed through x-ray diffraction studies. Proton magnetic resonance (PMR) spectroscopy has also been employed for structural identification, providing insights into the electronic environment of the protons in the molecule .
Chemical Reactions Analysis
The reactivity of 2-bromo-6(5H)-phenanthridinone has been explored in the context of nitration reactions. When treated with a nitrating mixture or fuming nitric acid, the compound undergoes nitration, debromination, and bromination at the 10-position. The brominating agent in the reaction mixture is believed to be Br+, which is formed following the replacement of the bromine in the 2-position by a nitro group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6(5H)-phenanthridinone derivatives are influenced by the substituents attached to the core structure. The UV and IR absorption spectra of these compounds have been described, providing valuable information about their electronic transitions and functional groups. The presence of halogen atoms, such as bromine, affects the compound's reactivity, as seen in the halogenation and nitration reactions . The antiviral activity of related pyrimidinone derivatives has been evaluated, indicating that structural variations can significantly impact biological activity, although efficacy was observed close to the toxicity threshold .
Applications De Recherche Scientifique
-
Organic Chemistry
- Application: The compound “2-Bromo[6]helicene” is used as a key intermediate for [6]helicene functionalization .
- Method: The synthesis of 2-bromo [6]helicene was revised and improved up to 51% yield . Its reactivity was thoroughly investigated and a library of 17 different carbon, boron, nitrogen, phosphorus, oxygen and sulfur substituted derivatives was prepared .
- Results: The racemization barrier for 2-bromo[6]helicene was determined and the usage of enantiomers in the synthesis of optically pure helicenes was rationalized . The three most energy-demanding reactions using enantiomerically pure 2-bromo[6]helicene were tested in order to confirm the predicted enantiomeric excess .
-
Pharmaceutical Chemistry
- Application: “2-Bromo-6-methoxynaphthalene” is used in the synthesis of nabumetone [4- (6-methoxy-2-naphthalenyl)-2-butanone] by Heck reaction .
- Method: This compound is soluble in DMSO and insoluble in water . It should be stored away from strong oxidizing agents .
- Results: The product of this reaction, nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by arthritis .
-
Medicinal Chemistry
- Application: Pyrrolopyrazine derivatives, which are similar to “6(5H)-Phenanthridinone, 2-bromo-”, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Method: Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results: According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
-
Organic Chemistry
- Application: “2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate” is used as an efficient platform for intramolecular benzyne–diene [4 + 2] cycloaddition .
- Method: This compound allows for (1) rapid attachment of various arynophiles to the benzyne precursor via a Si–O bond and (2) facile generation of benzyne via halogen–metal exchange with Ph3MgLi .
- Results: The intramolecular benzyne–diene [4 + 2] cycloaddition with broad substrate scope has been realized, allowing access to various polycyclic structures .
-
Organic Chemistry
- Application: “2-Bromo6helicene” is used as a key intermediate for 6helicene functionalization .
- Method: The synthesis of 2-bromo 6helicene was revised and improved up to 51% yield . Its reactivity was thoroughly investigated and a library of 17 different carbon, boron, nitrogen, phosphorus, oxygen and sulfur substituted derivatives was prepared .
- Results: The racemization barrier for 2-bromo6helicene was determined and the usage of enantiomers in the synthesis of optically pure helicenes was rationalized . The three most energy-demanding reactions using enantiomerically pure 2-bromo6helicene were tested in order to confirm the predicted enantiomeric excess .
-
Organic Chemistry
- Application: “2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate” is used as an efficient platform for intramolecular benzyne–diene [4 + 2] cycloaddition .
- Method: This compound allows for (1) rapid attachment of various arynophiles to the benzyne precursor via a Si–O bond and (2) facile generation of benzyne via halogen–metal exchange with Ph3MgLi .
- Results: The intramolecular benzyne–diene [4 + 2] cycloaddition with broad substrate scope has been realized, allowing access to various polycyclic structures .
Safety And Hazards
This would involve detailing any known safety hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Propriétés
IUPAC Name |
2-bromo-5H-phenanthridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSCRAZKRSYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181787 | |
| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6(5H)-Phenanthridinone, 2-bromo- | |
CAS RN |
27353-48-6 | |
| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027353486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27353-48-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6(5h)-phenanthridinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



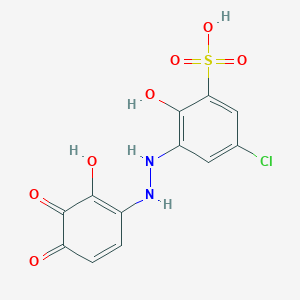
![4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)
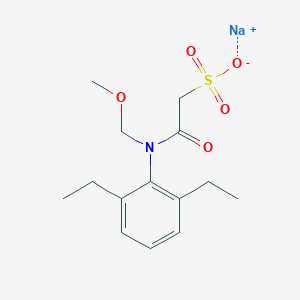
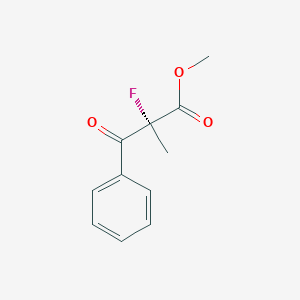
![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)
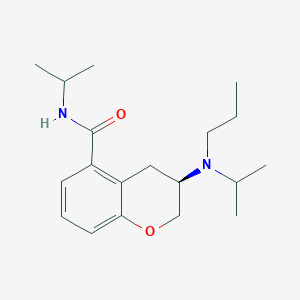
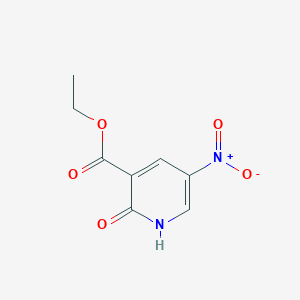

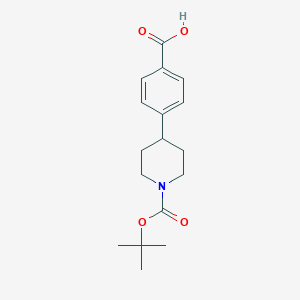
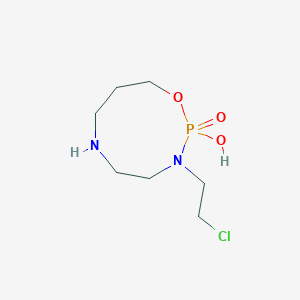
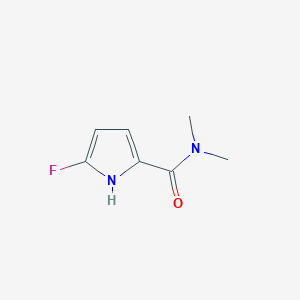
![3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde](/img/structure/B131337.png)

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)